3-bromo-1,1-difluorocycloheptane
Description
3-Bromo-1,1-difluorocycloheptane is a halogenated cycloalkane featuring a seven-membered carbon ring (cycloheptane) substituted with a bromine atom at the 3-position and two fluorine atoms at the 1-position. This compound belongs to a broader class of bromofluoroalkanes, which are of interest in organic synthesis, materials science, and pharmaceuticals due to their unique electronic and steric properties.
Properties
CAS No. |
2680532-81-2 |
|---|---|
Molecular Formula |
C7H11BrF2 |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1,1-difluorocycloheptane typically involves the halogenation of cycloheptane derivatives. One common method is the bromination of 1,1-difluorocycloheptane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. Catalysts and specific reaction parameters are employed to maximize the efficiency and yield of the desired product. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1,1-difluorocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form difluorocycloheptene derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Elimination: Strong bases such as sodium hydride or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 1,1-difluorocycloheptanol or 1,1-difluorocycloheptylamine.
Elimination: Formation of 1,1-difluorocycloheptene.
Oxidation: Formation of 1,1-difluorocycloheptanone.
Reduction: Formation of 1,1-difluorocycloheptane.
Scientific Research Applications
3-bromo-1,1-difluorocycloheptane is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and the study of reaction mechanisms.
Biology: In the development of fluorinated analogs of biologically active molecules.
Medicine: Potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-bromo-1,1-difluorocycloheptane involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the bromine and fluorine atoms influence the reactivity and selectivity of the compound. The presence of fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable intermediate in drug discovery and material science.
Comparison with Similar Compounds
Cyclohexane Analogs
- 3-Bromo-1,1-difluorocyclohexane: A six-membered ring analog with bromine and fluorine substituents.
- 3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one : A bicyclic bromofluorinated ketone. The rigid bicyclic framework and ketone group enhance electrophilicity, making it reactive in nucleophilic substitutions. However, its use in fragrances is restricted due to insufficient safety data .
Linear Chain Analogs
- 3-Bromo-1,1,1-trifluoropropane (C₃H₄BrF₃) : A linear alkane with bromine and trifluoromethyl groups. The absence of ring strain results in a lower boiling point (57–59°C) and higher volatility compared to cyclic analogs .
- 3-Bromo-1,1,1-trifluoroacetone : A brominated trifluoromethyl ketone. The electron-withdrawing trifluoromethyl group increases acidity at the α-carbon, facilitating reactions like nucleophilic acyl substitutions .
Physical and Chemical Properties
Table 1: Comparative Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Melting Point (°C) |
|---|---|---|---|---|
| 3-Bromo-1,1-difluorocycloheptane* | ~210 (estimated) | ~150–170 (est.) | ~1.5 (est.) | < -50 (est.) |
| 3-Bromo-1,1-difluorocyclohexane | 193.0 | Not reported | Not reported | Not reported |
| 3-Bromo-1,1,1-trifluoropropane | 176.96 | 57–59 | 1.549 | -130 |
| 3-Bromo-1,7,7-trimethylbicyclo[...] | 261.1 | Not reported | Not reported | Not reported |
*Estimates for this compound are based on cycloheptane’s larger size and comparisons to cyclohexane analogs .
Key Observations:
- Volatility : Linear analogs like 3-bromo-1,1,1-trifluoropropane exhibit lower boiling points due to reduced molecular complexity and lack of ring strain .
- Density : Fluorine and bromine substituents increase density across all compounds, with 3-bromo-1,1,1-trifluoropropane at 1.549 g/cm³ .
- Conformational Effects: Cycloheptane’s flexibility may enhance solubility in nonpolar solvents compared to bicyclic or rigid structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
